[2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate
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Overview
Description
[2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate is a complex organic compound with a molecular formula of C39H72O5 This compound is characterized by its long hydrocarbon chains and multiple functional groups, including hydroxyl and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate typically involves esterification reactions. One common method is the reaction between octadec-9-enoic acid and a dihydroxypropane derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study esterification and hydrolysis reactions. Its complex structure makes it an ideal candidate for understanding reaction mechanisms and kinetics.
Biology
In biological research, [2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate is studied for its potential role in lipid metabolism. It is used in experiments to understand how esterified lipids are processed in biological systems.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Industry
In the industrial sector, this compound is used in the formulation of surfactants and emulsifiers. Its ability to reduce surface tension makes it valuable in the production of detergents and cosmetics.
Mechanism of Action
The mechanism of action of [2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer due to its hydrophobic tails, while the hydrophilic head interacts with the aqueous environment. This integration can alter the fluidity and permeability of the membrane, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(2-hydroxyethoxy)propyl (9E)-octadec-9-enoate
- 2-Hydroxy-3-phosphonooxypropyl octadec-9-enoate
- 2-Azaniumylethyl (2-hydroxy-3-octadec-9-enoyloxypropyl) phosphate
Uniqueness
What sets [2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate apart from similar compounds is its specific arrangement of functional groups and long hydrocarbon chains. This unique structure imparts distinct physicochemical properties, such as its ability to form stable micelles and its specific interactions with lipid bilayers.
Properties
Molecular Formula |
C42H78O7 |
---|---|
Molecular Weight |
695.1 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate |
InChI |
InChI=1S/C42H78O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)48-37-39(43)35-47-36-40(44)38-49-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3 |
InChI Key |
AZPFEYANVWPOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O |
Origin of Product |
United States |
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